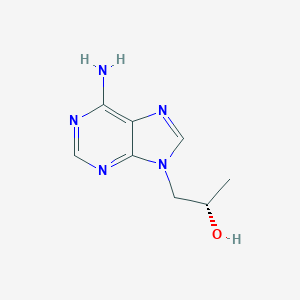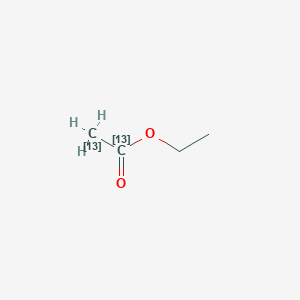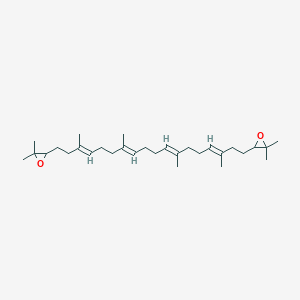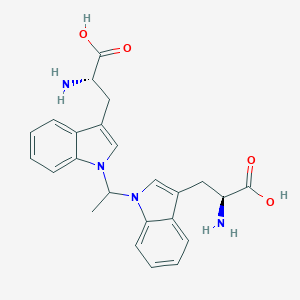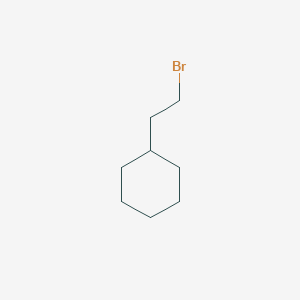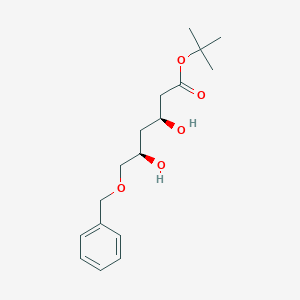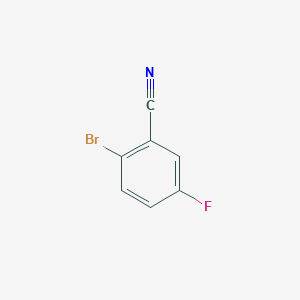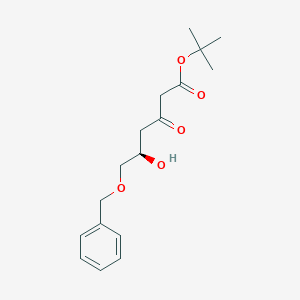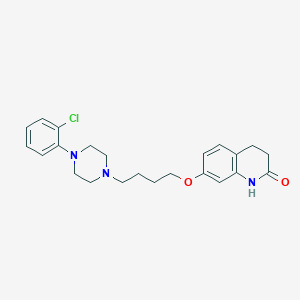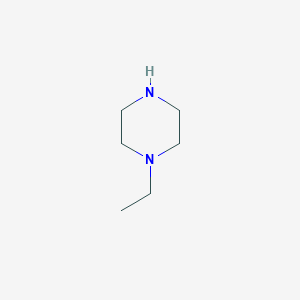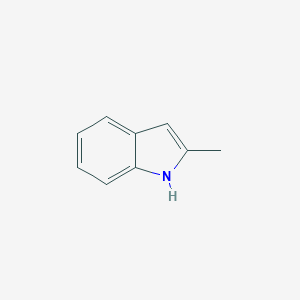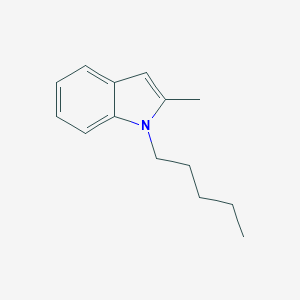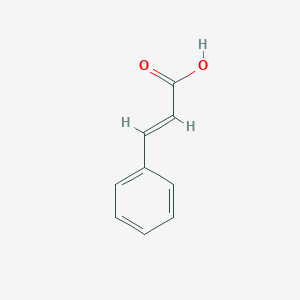
Ácido cinámico
Descripción general
Descripción
El ácido cinámico es un compuesto orgánico con la fórmula C(9)H(_8)O(_2). Es una sustancia cristalina blanca que es ligeramente soluble en agua pero libremente soluble en muchos solventes orgánicos. Clasificado como un ácido carboxílico insaturado, el ácido cinámico se encuentra naturalmente en diversas plantas y es un intermedio clave en la biosíntesis de numerosos productos naturales {_svg_1} .
Aplicaciones Científicas De Investigación
El ácido cinámico tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizado como precursor en la síntesis de diversos compuestos orgánicos, incluidos sabores, fragancias y productos farmacéuticos.
Biología: Se estudia su papel en el metabolismo vegetal y sus propiedades antimicrobianas.
Medicina: Se investiga su potencial actividad anticancerígena, antiinflamatoria y antioxidante.
Industria: Utilizado en la producción de perfumes, aditivos alimentarios y como bloque de construcción para moléculas más complejas
Mecanismo De Acción
El ácido cinámico ejerce sus efectos a través de diversos mecanismos. Puede inhibir enzimas como la ciclooxigenasa, reduciendo la producción de mediadores proinflamatorios. También actúa como antioxidante al eliminar radicales libres y mejorar la actividad de las enzimas antioxidantes endógenas. Además, el ácido cinámico puede modular las vías de señalización involucradas en la proliferación celular y la apoptosis, contribuyendo a sus potenciales efectos anticancerígenos .
Análisis Bioquímico
Biochemical Properties
Cinnamic acid interacts with various enzymes, proteins, and other biomolecules. It is a central intermediate in the biosynthesis of a myriad of natural products including lignols (precursors to lignin and lignocellulose), flavonoids, isoflavonoids, coumarins, aurones, stilbenes, catechin, and phenylpropanoids . The nature of the substituents incorporated into cinnamic acid plays a significant role in either enhancing or decreasing the biological efficacy of the synthesized cinnamic acid derivatives .
Cellular Effects
Cinnamic acid has been reported to exhibit antioxidant, antimicrobial, anticancer, neuroprotective, anti-inflammatory, and antidiabetic properties . It terminates radical chain reactions by donating electrons that react with radicals forming stable products . In cellular processes, cinnamic acid inhibits cell viability and cell invasion, as well as decreases ECAR and OCR in primary endometrial stromal cells .
Molecular Mechanism
Cinnamic acid exerts its effects at the molecular level through various mechanisms. It is involved in the termination of radical chain reactions by donating electrons that react with radicals, forming stable products . The synthesis of cinnamic acid involves the action of the enzyme phenylalanine ammonia-lyase (PAL) on phenylalanine .
Temporal Effects in Laboratory Settings
The effects of cinnamic acid change over time in laboratory settings. For instance, the bark thickness and volatile oil content significantly increase along with the development of the bark . Cinnamic acid and its derivatives have been reported to be more effective when compared to the standard drugs used to treat chronic or infectious diseases in vitro .
Dosage Effects in Animal Models
The effects of cinnamic acid vary with different dosages in animal models. For example, cinnamaldehyde, a major volatile organic compound (VOC) in Cinnamomum cassia, peaked at 120 months after planting (MAP) and dominated the aroma qualities .
Metabolic Pathways
Cinnamic acid is involved in the phenylpropanoid metabolic pathway. Phenylalanine is first converted to cinnamic acid by deamination. It is then hydroxylated and frequently methylated to generate coumaric acid and other acids with a phenylpropane (C6-C3) unit .
Transport and Distribution
Cinnamic acid is transported and distributed within cells and tissues. It is slightly soluble in water and freely soluble in many organic solvents . Hydroxycinnamic acid derivatives are synthesized at the ER, and from there, they are released as small membrane vesicles, which aggregate into bigger structures, fusing with the plasma membrane and releasing the content into the apoplast .
Subcellular Localization
Cinnamic acid and its derivatives are localized in the endoplasmic reticulum (ER) in planta . The cinnamyl alcohol dehydrogenase (CAD), a key enzyme in lignin biosynthesis, is also localized to the ER in planta .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: El ácido cinámico se puede sintetizar a través de varios métodos. Una síntesis de laboratorio común implica la reacción de Perkin, donde el benzaldehído reacciona con anhídrido acético en presencia de una base como el acetato de sodio. Otro método es la condensación de Knoevenagel, donde el benzaldehído reacciona con ácido malónico en presencia de una base como la piperidina .
Métodos de Producción Industrial: Industrialmente, el ácido cinámico se produce a menudo mediante la hidrogenación catalítica del cinamaldehído, que se deriva del aceite de canela. Este método es preferible debido a su eficiencia y rentabilidad .
Análisis De Reacciones Químicas
Tipos de Reacciones: El ácido cinámico experimenta diversas reacciones químicas, que incluyen:
Oxidación: El ácido cinámico se puede oxidar a benzaldehído y ácido benzoico utilizando agentes oxidantes como el permanganato de potasio.
Reducción: Se puede reducir a ácido hidrocinámico utilizando hidrógeno en presencia de un catalizador de paladio.
Sustitución: Las reacciones de sustitución electrofílica pueden ocurrir en el anillo aromático, como la nitración y la halogenación.
Reactivos y Condiciones Comunes:
Oxidación: Permanganato de potasio en un medio alcalino.
Reducción: Gas hidrógeno con un catalizador de paladio.
Sustitución: Mezcla nitrante (ácido nítrico concentrado y ácido sulfúrico) para la nitración.
Principales Productos Formados:
Oxidación: Benzaldehído, ácido benzoico.
Reducción: Ácido hidrocinámico.
Sustitución: Ácido nitro-cinámico, ácidos cinámicos halogenados.
Comparación Con Compuestos Similares
El ácido cinámico se compara a menudo con otros fenilpropanoides, como:
Ácido Benzoico: A diferencia del ácido cinámico, el ácido benzoico carece del doble enlace en la cadena lateral, lo que lo hace menos reactivo en ciertas reacciones químicas.
Ácido Fenilacético: Este compuesto tiene una estructura similar pero con una cadena lateral saturada, lo que lleva a diferentes reactividades y aplicaciones.
Ácido Fenilpropanoico: Similar al ácido cinámico pero con una cadena lateral saturada, lo que afecta su comportamiento químico y sus usos
La estructura única del ácido cinámico, con su doble enlace conjugado, lo hace particularmente valioso en diversas aplicaciones sintéticas y biológicas, distinguiéndolo de estos compuestos relacionados.
Propiedades
IUPAC Name |
(E)-3-phenylprop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H,(H,10,11)/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBYWAXJHAXSJNI-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
| Record name | cinnamic acid | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Cinnamic_acid | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022489 | |
| Record name | E-Cinnamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid with a honey floral odor; [Merck Index] White crystalline solid; [Alfa Aesar MSDS], Solid, White crystalline scales, honey floral odour | |
| Record name | Cinnamic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13034 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | trans-Cinnamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000930 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Cinnamic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/187/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
298.00 to 300.00 °C. @ 760.00 mm Hg | |
| Record name | trans-Cinnamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000930 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.546 mg/mL, insoluble in water; soluble in oils, slightly soluble (in ethanol) | |
| Record name | trans-Cinnamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000930 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Cinnamic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/187/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
140-10-3, 621-82-9 | |
| Record name | trans-Cinnamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=140-10-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cinnamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140103 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CINNAMIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44010 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | CINNAMIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9189 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | E-Cinnamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.736 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CINNAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U14A832J8D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | trans-Cinnamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000930 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
133 °C | |
| Record name | trans-Cinnamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000930 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of cinnamic acid?
A: The molecular formula of cinnamic acid is C9H8O2, and its molecular weight is 148.16 g/mol. [] ()
Q2: What are some key spectroscopic features of cinnamic acid and its derivatives?
A: Cinnamic acid derivatives can be characterized using various spectroscopic techniques:* NMR Spectroscopy: NMR can be used to determine the structure and conformation of cinnamic acid derivatives, including the presence of specific functional groups. [, , ] (, , )* IR Spectroscopy: IR spectroscopy can identify functional groups present in cinnamic acid derivatives, such as the carbonyl group (C=O) and the aromatic ring. [, , ] (, , )* UV-Vis Spectroscopy: UV-Vis spectroscopy helps analyze the electronic transitions and conjugation within the cinnamic acid molecule, particularly the α-β unsaturated carbonyl system. [, , ] (, , )
Q3: How does cinnamic acid perform under various environmental conditions?
A3: The stability of cinnamic acid can be influenced by factors like:
- UV Irradiation: Cinnamic acids are known to undergo photodimerization reactions upon UV irradiation, leading to the formation of truxillic acid derivatives. This property has been investigated for applications in photoreactive materials. [, , ] (, , )
- Temperature: The thermal stability of cinnamic acid derivatives can vary depending on the substituents present. Researchers have investigated the thermal degradation pathways of cinnamic acid and its derivatives. [] ()
Q4: How does cinnamic acid impact the properties of materials it's incorporated into?
A4: Cinnamic acid can be used as a comonomer in polymerization reactions, influencing the properties of the resulting polymers:
- Polymerization Modification: Cinnamic acid has been studied for its potential to modify initiation processes in radical polymerizations, as demonstrated in its interaction with benzoyl peroxide during methyl methacrylate polymerization. [] ()
- Copolymerization: Research indicates that cinnamic acid can copolymerize with monomers like styrene, methyl acrylate, and acrylonitrile, albeit to varying extents. This copolymerization can potentially modify the physical and chemical characteristics of the resulting polymers. [] ()
Q5: What are some notable applications of cinnamic acid?
A: Cinnamic acid and its derivatives find applications in various fields:* Food Industry: Cinnamic acid is used as a flavoring agent and can be found in cinnamon, which contains high levels of this compound. * Pharmaceuticals: Research suggests potential therapeutic uses of cinnamic acid derivatives, including anti-inflammatory, antioxidant, and antimicrobial activities. [, , ] (, , )* Cosmetics: Cinnamic acid derivatives are used in cosmetics and personal care products due to their fragrance and potential skin benefits.
Q6: How is computational chemistry employed in cinnamic acid research?
A6: Computational methods like DFT (Density Functional Theory) and TDDFT (Time-Dependent DFT) are valuable tools for studying cinnamic acid:
- Electronic Structure & Spectra: These methods help predict and interpret spectroscopic data, including UV-Vis absorption and emission spectra. [] ()
- Structure-Activity Relationships: Computational models can be used to establish relationships between the structure of cinnamic acid derivatives and their biological activity, aiding in the design of novel compounds with enhanced properties. [] ()
Q7: How do structural modifications of cinnamic acid affect its activity?
A7: The biological activity of cinnamic acid is highly susceptible to modifications in its structure:
- Substitution Pattern: The position and type of substituents on the aromatic ring significantly influence the activity. For example, ortho-dihydroxy substitution often enhances antioxidant and antiproliferative activities. [] ()
- Side Chain Modifications: Alterations to the carboxylic acid side chain, such as esterification or amidation, can impact the compound's lipophilicity, stability, and interaction with biological targets. [, ] (, )
Q8: How can the stability of cinnamic acid be improved for practical applications?
A8: Several approaches can enhance cinnamic acid's stability:
- Encapsulation: Encapsulating cinnamic acid within plant-based protein matrices like pumpkin, pea, or almond proteins can enhance its stability and controlled release. [] ()
- Derivatization: Creating specific derivatives, such as esters, can modify the compound's stability, solubility, and bioavailability. [] ()
Q9: What analytical methods are commonly used for cinnamic acid analysis?
A: Several techniques are employed for cinnamic acid detection and quantification:* HPLC (High-Performance Liquid Chromatography): HPLC is widely used to separate, identify, and quantify cinnamic acid and its derivatives in various matrices. [, , , , , ] (, , ,, , )* Mass Spectrometry: Combined with separation techniques like HPLC (LC-MS), mass spectrometry helps identify and quantify cinnamic acid derivatives based on their mass-to-charge ratio. [, , , ] (, , , )
Q10: How does cinnamic acid interact with biological systems?
A: Cinnamic acid exhibits diverse biological activities: * Enzyme Inhibition: It can inhibit enzymes like tyrosinase, α-glucosidase, and potentially others. This inhibition might contribute to its depigmenting, antidiabetic, and other pharmacological effects. [, , ] (, , )* Antioxidant Activity: Cinnamic acid derivatives, particularly those with catechol groups, display antioxidant properties, scavenging free radicals and protecting cells from oxidative stress. [, , ] (, , )
Q11: What is known about the metabolism of cinnamic acid?
A: Studies using cinnamic acid as a test substance for liver function have shed light on its metabolism: * Beta-Oxidation: The primary metabolic pathway for cinnamic acid is beta-oxidation, leading to the formation of benzoic acid, which is further metabolized and excreted. [] ()* Glucuronidation: A secondary pathway involves conjugation with glucuronic acid, resulting in the excretion of cinnamoylglucuronic acid. This pathway becomes more prominent when beta-oxidation is impaired. [] ()
Q12: Are there specific enzymes involved in cinnamic acid metabolism?
A: Yes, several enzymes contribute to the metabolism of cinnamic acid and its derivatives:* Hydroxycinnamic Acid Decarboxylase: This enzyme, found in certain bacteria like Lactobacillus species, catalyzes the decarboxylation of hydroxycinnamic acids, including p-coumaric acid (a derivative of cinnamic acid), producing compounds like 4-vinylphenol. [] ()* Cinnamic Acid Esterase: This enzyme, produced by fungi like Schizophyllum commune, cleaves ester bonds in cinnamic acid esters, releasing free cinnamic acid. [] ()
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
